molecular formula C15H11NO2 B141907 3-Cyano-2'-methoxybenzophenone CAS No. 131117-96-9

3-Cyano-2'-methoxybenzophenone

Cat. No.: B141907
CAS No.: 131117-96-9
M. Wt: 237.25 g/mol
InChI Key: ZFGJNPBKNXWHML-UHFFFAOYSA-N
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Description

3-Cyano-2'-methoxybenzophenone is a functionalized benzophenone derivative of significant interest in advanced chemical and materials research. While specific biological or mechanistic studies on this exact molecule are not extensively documented in the public domain, its structure offers compelling utility as a versatile synthetic building block. The benzophenone core is a privileged scaffold in medicinal chemistry and materials science, and the strategic placement of cyano and methoxy substituents on the aromatic rings provides distinct electronic properties and sites for further chemical modification . This compound is particularly valuable for probing structure-activity relationships in the design of novel organic molecules. Researchers may employ it in the development of specialized photoinitiators for polymer chemistry or as a precursor for the synthesis of more complex heterocyclic systems. Its structural features suggest potential as a starting material for investigating new organic UV-absorbing compounds, given that benzophenone derivatives are widely recognized for their ability to absorb ultraviolet light and are commonly used for this purpose in various applications . As such, this compound presents a valuable opportunity for researchers engaged in synthetic methodology, organic electronics, and the design of functional molecules with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxybenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-14-8-3-2-7-13(14)15(17)12-6-4-5-11(9-12)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGJNPBKNXWHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577334
Record name 3-(2-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131117-96-9
Record name 3-(2-Methoxybenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Cyano 2 Methoxybenzophenone

Strategies for the Synthesis of the 3-Cyano-2'-methoxybenzophenone Core Structure

The construction of diaryl ketones like this compound can be approached through several established synthetic routes. The most common and direct method is the Friedel-Crafts acylation, which forms the central ketone linkage. nih.govrawdatalibrary.net Alternative strategies involve building the molecule by introducing the cyano or methoxy (B1213986) groups onto a pre-existing benzophenone (B1666685) core.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for creating aryl ketones. mdpi.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst. mdpi.com For the synthesis of this compound, two primary Friedel-Crafts strategies are plausible:

Strategy A: Acylation of anisole (B1667542) (methoxybenzene) with 3-cyanobenzoyl chloride.

Strategy B: Acylation of benzonitrile (B105546) with 2-methoxybenzoyl chloride.

In both pathways, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride, making it a potent electrophile. mdpi.com The reaction typically proceeds in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. mdpi.com A key challenge in this synthesis is controlling the regioselectivity. The methoxy group in anisole is an ortho-, para-director, while the cyano group in benzonitrile is a meta-director. Therefore, Strategy A would likely yield a mixture of isomers, including the desired ortho-acylated product (2'-methoxy) and the para-acylated product (4'-methoxy). Separating these isomers would be a necessary purification step.

Table 1: Common Lewis Acids in Friedel-Crafts Acylation

Catalyst Typical Conditions Notes
Aluminum Chloride (AlCl₃) Inert solvent (e.g., CH₂Cl₂, CS₂), 0°C to RT Highly active, most common, but can be difficult to handle due to its hygroscopic nature.
Ferric Chloride (FeCl₃) Similar to AlCl₃ A milder alternative to AlCl₃, sometimes offering better selectivity.
Boron Trifluoride (BF₃) Often used as its etherate complex (BF₃·OEt₂) A versatile and milder Lewis acid.
Eaton's Reagent (P₂O₅/MeSO₃H) Neat or in a co-solvent A strong protonic/Lewis acid mixture that can drive difficult acylations. researchgate.net

An alternative to incorporating the cyano group from the start is to introduce it onto a pre-formed benzophenone scaffold. This typically involves the conversion of an aryl halide to an aryl nitrile. fiveable.me A plausible precursor for this route would be 3-bromo-2'-methoxybenzophenone. Several well-established cyanation methods are available:

Rosenmund-von Braun Reaction: This classic method involves treating the aryl bromide with a stoichiometric amount of copper(I) cyanide (CuCN), often at elevated temperatures. fiveable.mewikipedia.org

Palladium-Catalyzed Cyanation: A more modern and versatile approach uses a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferricyanide. wikipedia.orgorganic-chemistry.org These reactions generally proceed under milder conditions and tolerate a wider range of functional groups. organic-chemistry.org

Nickel-Catalyzed Cyanation: Nickel-based catalysts offer a less expensive alternative to palladium for converting aryl halides or sulfonates to nitriles, using sources like Zn(CN)₂. organic-chemistry.org

The choice of method depends on the substrate's reactivity and the desired reaction conditions. The use of less toxic cyanide sources like potassium ferrocyanide is an important consideration for greener synthesis. organic-chemistry.org

Table 2: Selected Aromatic Cyanation Methods

Method Cyanide Source Catalyst Key Features
Rosenmund-von Braun Copper(I) cyanide (CuCN) None (reagent-based) Classic method, often requires high temperatures. fiveable.mewikipedia.org
Palladium-Catalyzed Zn(CN)₂, KCN, K₄[Fe(CN)₆] Palladium complex (e.g., Pd(PPh₃)₄) High functional group tolerance, milder conditions. wikipedia.orgorganic-chemistry.org
Nickel-Catalyzed Zn(CN)₂ Nickel complex Cost-effective alternative to palladium. organic-chemistry.org
Sandmeyer Reaction NaCN, KCN Copper(I) salt Converts aryl diazonium salts to nitriles. wikipedia.org

The methoxy and phenyl groups are fundamental components of the target structure. The two phenyl rings are inherent to the benzophenone core, typically brought together during the Friedel-Crafts acylation as described in section 2.1.1.

The methoxy group is most conveniently introduced by using a methoxy-substituted starting material, such as anisole or 2-methoxybenzoyl chloride. However, it could also be installed via nucleophilic aromatic substitution or a Williamson ether synthesis on a precursor molecule. For example, if 3-cyano-2'-hydroxybenzophenone were synthesized, it could be O-methylated by reacting its corresponding phenoxide (formed with a base like sodium hydride) with a methylating agent such as iodomethane (B122720) or dimethyl sulfate.

Beyond Friedel-Crafts acylation, other methods can be employed to construct the benzophenone core. nih.gov These can be particularly useful if the substrates are incompatible with the harsh conditions of Friedel-Crafts reactions.

Oxidation of Diarylalkanes: A precursor diarylmethane, (3-cyanophenyl)(2-methoxyphenyl)methane, could be oxidized to the corresponding ketone. Common oxidizing agents for this transformation include chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). mdpi.com The diarylmethane itself could be synthesized via Friedel-Crafts alkylation.

Grignard-type Reactions: The reaction of a Grignard reagent, such as 2-methoxyphenylmagnesium bromide, with 3-cyanobenzoyl chloride could form the benzophenone. However, careful control of reaction conditions is necessary to prevent the Grignard reagent from reacting with the cyano group. A more reliable approach would be the reaction of the Grignard reagent with 3-cyanobenzaldehyde (B1676564) to yield a secondary alcohol, which is then oxidized to the ketone.

Carbonylative Cross-Coupling: Modern palladium-catalyzed reactions, such as the carbonylative Suzuki-Miyaura reaction, can construct diaryl ketones from an aryl halide and an arylboronic acid under a carbon monoxide atmosphere. nih.gov This method offers excellent regioselectivity and functional group compatibility. nih.gov

Derivatization and Functionalization of this compound Scaffolds

The functional groups on the this compound scaffold, particularly the cyano group, provide rich opportunities for further chemical modification. The nitrile functionality is a versatile synthetic handle that can be converted into a wide array of other functional groups. wikipedia.orgebsco.com

The carbon-nitrogen triple bond of the cyano group is electrophilic and susceptible to nucleophilic attack, allowing for its transformation into various other functionalities. chemistrysteps.comlibretexts.org These modifications can be used to generate a library of derivatives from the parent scaffold.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a carboxamide intermediate, which upon further hydrolysis produces a carboxylic acid. wikipedia.orgebsco.com This would convert this compound into 3-(2'-methoxybenzoyl)benzoic acid.

Reduction: Catalytic hydrogenation or reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile group into a primary amine, yielding (3-(aminomethyl)phenyl)(2-methoxyphenyl)methanone. wikipedia.orglibretexts.org Using a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile carbon. chemistrysteps.comlibretexts.org Subsequent hydrolysis of the resulting imine intermediate yields a ketone. For example, reaction with methylmagnesium bromide would produce 3-(1-oxoethyl)-2'-methoxybenzophenone.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, treatment with sodium azide (B81097) (NaN₃) and an acid can convert the cyano group into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Table 3: Potential Transformations of the Cyano Group in this compound

Reaction Type Reagents Product Functional Group
Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic Acid (-COOH)
Reduction (to Amine) 1. LiAlH₄ 2. H₂O or H₂/Catalyst Primary Amine (-CH₂NH₂)
Reduction (to Aldehyde) 1. DIBAL-H 2. H₂O Aldehyde (-CHO)
Grignard Reaction 1. R-MgBr 2. H₃O⁺ Ketone (-C(O)R)
Tetrazole Formation NaN₃, NH₄Cl Tetrazole Ring

Functionalization of the Methoxy and Aromatic Rings

The chemical reactivity of this compound is characterized by the presence of two distinct aromatic rings with differing electronic properties. The benzonitrile ring is rendered electron-deficient by the electron-withdrawing nature of the cyano group, while the methoxy-substituted phenyl ring is electron-rich due to the electron-donating effect of the methoxy group. wikipedia.orgnih.gov This electronic dichotomy governs the regioselectivity of various functionalization reactions.

The electron-rich methoxy-substituted ring is more susceptible to electrophilic aromatic substitution reactions. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. msu.edu In these reactions, the incoming electrophile will preferentially attack the positions ortho and para to the methoxy group, which are activated by its electron-donating resonance effect. However, steric hindrance from the adjacent benzoyl group may influence the substitution pattern, potentially favoring the para position.

Conversely, the electron-deficient cyanobenzoyl ring is more amenable to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of a good leaving group. msu.edu The electron-withdrawing cyano and carbonyl groups deactivate this ring towards electrophilic attack.

The methoxy group itself can also be a site for chemical modification. O-demethylation to the corresponding phenol (B47542) can be achieved using various reagents, which can then be further functionalized.

Reaction TypeAromatic RingExpected ReactivityDirecting Effect of Substituent
Electrophilic Aromatic Substitution2'-methoxy-substituted ringActivatedOrtho, para-directing (methoxy group)
Electrophilic Aromatic Substitution3-cyano-substituted ringDeactivatedMeta-directing (cyano and carbonyl groups)
Nucleophilic Aromatic Substitution3-cyano-substituted ringActivatedOrtho, para to an appropriate leaving group

Formation of Condensed Ring Systems via Benzophenone Intermediates (e.g., isoindolinones, phthalides)

Benzophenone derivatives serve as valuable precursors for the synthesis of various fused heterocyclic systems, including isoindolinones and phthalides. These transformations typically involve intramolecular cyclization reactions originating from functional groups positioned ortho to the benzoyl moiety.

Isoindolinones are a class of nitrogen-containing heterocycles that can be synthesized from 2-aroylbenzonitriles. In a relevant synthetic approach, a copper-catalyzed multicomponent cascade cyclization of 2-formylbenzonitriles with phenylacetylenes and diaryliodonium salts has been reported to yield 3-(2-oxopropyl)-2-arylisoindolinones. researchgate.net Although this specific example starts from a 2-formylbenzonitrile, similar cyclization strategies could potentially be adapted for 2-aroylbenzonitriles like this compound, where the cyano group can be hydrolyzed to a primary amide and subsequently undergo cyclization.

Phthalides , or isobenzofuranones, are another class of condensed ring systems that can be accessed from benzophenone precursors. The synthesis of phthalides often starts from 2-aroylbenzoic acids. google.com For instance, a facile conversion of 2-formyl-arylketones into 3-substituted phthalides can be achieved under nucleophilic catalysis or photochemical conditions. organic-chemistry.org Furthermore, an efficient one-pot method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid has been developed using chlorosulfonyl isocyanate and alcohols under mild, metal-free conditions. nih.gov While this compound does not possess a carboxylic acid group, its cyano group could potentially be hydrolyzed to a carboxylic acid, thus providing a pathway to phthalide (B148349) derivatives.

Heterocyclic SystemPrecursorGeneral Method
Isoindolinone2-AroylbenzonitrileIntramolecular cyclization of an ortho-amino or amide group with the ketone.
Phthalide2-Aroylbenzoic acidIntramolecular cyclization via reduction of the ketone and subsequent lactonization.

Catalytic and Green Chemistry Approaches in Benzophenone Synthesis

Modern synthetic methodologies are increasingly focused on the development of catalytic and environmentally benign processes. The synthesis of benzophenones, including unsymmetrical derivatives like this compound, has benefited from these advancements.

Catalytic approaches often employ transition metals to facilitate the coupling of aryl precursors. For instance, a dual catalytic system combining a benzophenone-derived photosensitizer with a nickel catalyst has been developed for the direct benzylic C-H acylation to furnish unsymmetrical ketones. nih.gov Another study reports on the regioselective hydroxylation of substituted unsymmetrical benzophenones using copper catalysts. acs.org Iridium-catalyzed enantioselective hydrogenation of unsymmetrical benzophenones has also been achieved, yielding chiral benzhydrols with high enantioselectivity. acs.org

Green chemistry principles are being applied to reduce the environmental impact of chemical synthesis. This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. core.ac.ukijpsr.com Photocatalysis has emerged as a powerful green tool, utilizing visible light to drive chemical reactions. semanticscholar.org For example, the photocatalytic synthesis of benzophenones and alkynyl ketones has been demonstrated, offering a more sustainable alternative to traditional methods. researchgate.net Benzophenone itself can act as a cheap and effective photosensitizer in certain photocatalytic reactions. chemrxiv.org Research into green catalytic methods for organic synthesis continues to expand, with a focus on developing efficient and sustainable protocols. ijpsr.com

ApproachKey FeaturesExamples
Catalytic Synthesis Use of transition metal catalysts (e.g., Ni, Cu, Ir), often enabling novel bond formations and improved selectivity.Nickel/photoredox dual catalysis for C-H acylation. nih.gov Copper-catalyzed regioselective hydroxylation. acs.org Iridium-catalyzed asymmetric hydrogenation. acs.org
Green Chemistry Focus on sustainability, use of renewable resources, safer solvents, and waste reduction.Photocatalytic synthesis using visible light. semanticscholar.orgresearchgate.net Use of benzophenone as a photosensitizer. chemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyano 2 Methoxybenzophenone

Vibrational Spectroscopy Applications (FT-IR, Raman) for Molecular Structure Confirmation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in 3-Cyano-2'-methoxybenzophenone. These methods probe the vibrational and rotational modes of the molecule, providing a characteristic "fingerprint."

In the FT-IR spectrum, the presence of the nitrile (C≡N) group is confirmed by a sharp, intense absorption band typically observed in the 2217–2218 cm⁻¹ region. nih.gov The conjugated ketone (C=O) stretching vibration is expected to produce a strong band around 1636–1639 cm⁻¹. nih.gov The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. The asymmetric and symmetric stretching of the aryl-ether C-O-C bond, corresponding to the methoxy (B1213986) group, would generate signals typically around 1250 cm⁻¹ and 1020-1050 cm⁻¹, respectively.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
Nitrile (C≡N)Stretching2217 - 2218FT-IR, Raman
Ketone (C=O)Stretching1636 - 1639FT-IR, Raman
Aromatic C-HStretching3000 - 3100FT-IR, Raman
Aromatic C=CRing Stretching1400 - 1600FT-IR, Raman
Aryl Ether (Ar-O-CH₃)Asymmetric C-O-C Stretch1230 - 1270FT-IR
Aryl Ether (Ar-O-CH₃)Symmetric C-O-C Stretch1020 - 1050FT-IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons of the two distinct aromatic rings would appear as complex multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The methoxy group (-OCH₃) protons would be visible as a sharp singlet at approximately δ 3.7 ppm, a characteristic shift for a methoxy group attached to an aromatic ring. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, expected around δ 196 ppm, similar to other benzophenones. rsc.org The carbon of the nitrile group (C≡N) is expected in the range of δ 118-120 ppm. The aromatic carbons would generate a series of signals between δ 110 and 140 ppm, with the carbon attached to the methoxy group appearing around δ 157 ppm. rsc.org The methoxy carbon itself would produce a signal around δ 55-56 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted Chemical Shift (ppm)Notes
Aromatic Protons (Ar-H)7.0 - 8.0Complex multiplets due to coupling
Methoxy Protons (-OCH₃)~3.7Singlet
Carbonyl Carbon (C=O)~196Deshielded, quaternary
Nitrile Carbon (C≡N)118 - 120Quaternary
Aromatic Carbons (Ar-C)110 - 140Multiple signals
Methoxy-bearing Aromatic Carbon (Ar-C-O)~157Quaternary
Methoxy Carbon (-OCH₃)55 - 56Sharp signal

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org Molecules with conjugated π systems, like benzophenone (B1666685), are strong absorbers in the UV region and are known as chromophores. libretexts.orguvabsorber.com

This compound is expected to exhibit two main types of electronic transitions:

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. They typically result in strong absorption bands. uobabylon.edu.iquzh.ch

n → π transitions:* This involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. uobabylon.edu.iquzh.ch These transitions are lower in energy and have weaker absorption intensity compared to π → π* transitions.

The methoxy group acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima (λ_max) due to its electron-donating nature. The cyano group, being electron-withdrawing, will also influence the electronic structure and the position of the absorption bands. The resulting spectrum is a composite of these effects, confirming the presence of the conjugated benzophenone chromophore.

Table 3: Expected Electronic Transitions for this compound

Transition TypeOrbital ChangeExpected Wavelength Region (nm)Relative Intensity
π → ππ bonding → π antibonding240 - 280High
n → πn non-bonding → π antibonding330 - 360Low

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

For this compound (C₁₅H₁₁NO₂), the molecular weight is 237.26 g/mol . sigmaaldrich.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 237. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for benzophenones involve cleavage adjacent to the carbonyl group. libretexts.orglibretexts.org Expected fragment ions for this compound would include:

[M - OCH₃]⁺: Loss of the methoxy radical, leading to a peak at m/z 206. vulcanchem.com

[C₇H₄NCO]⁺: Cleavage yielding the 3-cyanobenzoyl cation at m/z 130.

[C₇H₇O]⁺: Cleavage yielding the 2-methoxybenzoyl cation at m/z 135.

[C₆H₄CN]⁺: Loss of the 2-methoxybenzoyl radical, giving the 3-cyanophenyl cation at m/z 102.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormulaNotes
237[M]⁺[C₁₅H₁₁NO₂]⁺Molecular Ion
206[M - OCH₃]⁺[C₁₄H₈NO]⁺Loss of methoxy radical
135[CH₃OC₆H₄CO]⁺[C₈H₇O₂]⁺2-methoxybenzoyl cation
130[NCC₆H₄CO]⁺[C₈H₄NO]⁺3-cyanobenzoyl cation
102[NCC₆H₄]⁺[C₇H₄N]⁺3-cyanophenyl cation

X-ray Diffraction (XRD) for Solid-State Structural Determination and Crystal Packing Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. rsc.org An XRD analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C=O, C≡N, C-O, C-C) and angles, confirming the expected molecular geometry.

Dihedral Angle: A key parameter for benzophenone derivatives is the dihedral (twist) angle between the two aromatic rings. This angle indicates the degree of non-planarity of the molecule, which is influenced by steric hindrance from the substituents.

Crystal Packing: The analysis reveals how individual molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions, such as C–H⋯O or C–H⋯N hydrogen bonds and π-π stacking interactions, which stabilize the crystal structure. rsc.org

Unit Cell Parameters: Determination of the space group and the dimensions (a, b, c, α, β, γ) of the unit cell.

While specific crystal data for this exact compound is not publicly available, analysis of similar structures like other benzophenone derivatives suggests that significant non-planarity and various intermolecular forces would be key features of its solid-state structure. rsc.orgugr.es

Computational and Theoretical Investigations on 3 Cyano 2 Methoxybenzophenone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine a molecule's geometry, energy, and electronic properties.

Density Functional Theory (DFT) Applications for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely used to determine the ground state geometries and electronic properties of molecules. acs.org For benzophenone (B1666685) derivatives, DFT calculations, often performed with software like Gaussian, are instrumental in understanding their conformational and electronic characteristics. acs.orgacs.org

Table 1: Representative DFT Functionals and Basis Sets for Benzophenone Derivatives
FunctionalBasis SetTypical Application
B3LYP-D36-31+G(d,p)Ground state geometry optimization acs.org
M06-2X6-31+G(d,p)Ground state geometry optimization acs.org
PBE06-31G(d,p)Excited state calculations chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic absorption and emission properties. rsc.org

In the context of 3-Cyano-2'-methoxybenzophenone, the HOMO is expected to be localized on the electron-donating methoxy-substituted phenyl ring, while the LUMO would be predominantly on the electron-withdrawing cyano-substituted phenyl ring. This spatial separation of the HOMO and LUMO is characteristic of donor-acceptor molecules and is crucial for processes like intramolecular charge transfer (ICT). chemrxiv.org The energy of the HOMO and LUMO can be tuned by modifying the substituent groups, thereby altering the photophysical properties of the molecule. rsc.org

Table 2: Key Concepts in Frontier Molecular Orbital Theory
TermDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons. youtube.comActs as an electron donor in chemical reactions. wikipedia.org
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is not occupied by electrons. youtube.comActs as an electron acceptor in chemical reactions. wikipedia.org
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Influences electronic transitions and reactivity. rsc.org

Natural Bond Orbital (NBO) Interpretations for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex wavefunctions from DFT calculations into a more intuitive chemical language of localized bonds, lone pairs, and delocalization effects.

For this compound, NBO analysis can quantify the extent of electron delocalization between the phenyl rings and the carbonyl bridge. It can also describe the hybridization of the atoms, which is essential for understanding the molecule's geometry and bonding. The interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs reveal the stabilizing effects of hyperconjugation and intramolecular charge transfer. These delocalization effects are critical in determining the molecule's electronic properties and reactivity.

Prediction and Modeling of Photophysical Properties

Computational methods are also extensively used to predict and model the photophysical properties of molecules, such as their absorption and emission of light.

Excited State Calculations and Thermally Activated Delayed Fluorescence (TADF) Characteristics

Understanding the excited states of a molecule is crucial for predicting its photophysical behavior. chemrxiv.org For molecules with potential applications in organic light-emitting diodes (OLEDs), a key property of interest is Thermally Activated Delayed Fluorescence (TADF). chemrxiv.orgnih.gov TADF materials can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies. nih.gov

The efficiency of TADF is highly dependent on a small energy gap between the lowest singlet excited state (S1) and the lowest triplet excited state (T1), denoted as ΔEST. nih.gov Computational methods, such as Time-Dependent DFT (TD-DFT), are used to calculate the energies of these excited states and predict the ΔEST. arxiv.org For benzophenone-based systems, a small ΔEST is often achieved through the design of donor-acceptor structures that promote intramolecular charge transfer (ICT) in the excited state. acs.orgnih.gov This charge transfer character leads to a spatial separation of the HOMO and LUMO, which in turn reduces the exchange energy and thus the S1-T1 gap. nih.gov

Table 3: Key Parameters for TADF Emitters
ParameterDescriptionSignificance for TADF
ΔEST (S1-T1 energy gap)The energy difference between the lowest singlet and triplet excited states. nih.govA small ΔEST (typically < 0.3 eV) is required for efficient reverse intersystem crossing (RISC). nih.gov
RISC (Reverse Intersystem Crossing)The process of converting triplet excitons to singlet excitons through thermal activation. chemrxiv.orgEnables the harvesting of triplet excitons for fluorescence, enhancing device efficiency.
SOC (Spin-Orbit Coupling)The interaction between the electron's spin and its orbital motion. acs.orgMediates intersystem crossing and reverse intersystem crossing.

Solvatochromic Effects on Electronic Spectra and Luminescence

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. nih.govscispace.com This phenomenon arises from the differential solvation of the ground and excited states of the molecule. nih.gov The electronic absorption and emission spectra of polar molecules like this compound are often sensitive to the polarity of the solvent. researchgate.net

In polar solvents, the excited state, which typically has a larger dipole moment due to charge transfer, is stabilized to a greater extent than the ground state. This leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. Conversely, in nonpolar solvents, the stabilization is less pronounced. Studying the solvatochromic shifts can provide valuable information about the nature of the excited state and the change in dipole moment upon excitation. researchgate.net Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can be used to predict these solvatochromic shifts and provide a deeper understanding of the molecule-solvent interactions. chemrxiv.orgnih.gov

Structure Activity Relationship Sar Studies of 3 Cyano 2 Methoxybenzophenone and Its Analogues

Influence of Substituent Position and Electronic Effects on Chemical Reactivity and Merostabilization

The chemical reactivity of benzophenone (B1666685) derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. In 3-Cyano-2'-methoxybenzophenone, the cyano (CN) group and the methoxy (B1213986) (OCH₃) group play crucial roles in modulating the electronic properties of the molecule.

The cyano group, being an electron-withdrawing group, and the methoxy group, an electron-donating group, create a push-pull system within the molecule. This electronic arrangement affects the reactivity of the carbonyl group and the stability of reaction intermediates. For instance, the presence of both electron-donating and electron-withdrawing substituents on a benzophenone skeleton can lead to significant deviations from expected chemical behavior. These deviations are often attributed to an effect known as merostabilization . cdnsciencepub.comcdnsciencepub.com

Merostabilization refers to the stabilization of a radical species by the presence of both an electron-donating group and an electron-withdrawing group at opposite ends of a conjugated system. This allows for delocalization of the unpaired electron through resonance structures that involve charge separation, thereby increasing the stability of the radical. cdnsciencepub.com In the case of benzophenone radical anions, the stability is enhanced by unsymmetrical substitution that promotes the delocalization of the unpaired electron. cdnsciencepub.com Studies have shown that the importance of merostabilization increases with a greater difference in the electron-donating and electron-withdrawing capacities of the substituents. cdnsciencepub.com

The position of these substituents is also critical. For example, a substituent at the meta position, like the cyano group in this compound, can influence reactivity through inductive effects, but its resonance effects are less direct compared to para substitution. cdnsciencepub.com While direct resonance interaction is not possible with a meta-cyano group, charge-separated resonance structures can still contribute to the stabilization of radical anions. cdnsciencepub.com

Table 1: Influence of Substituent Electronic Effects on Reactivity

Substituent TypePositionElectronic EffectInfluence on Reactivity
Electron-withdrawing (e.g., -CN)meta-I, -M (less direct)Increases electrophilicity of the carbonyl carbon; stabilizes radical anions through resonance. cdnsciencepub.com
Electron-donating (e.g., -OCH₃)ortho+M, -IDecreases electrophilicity of the carbonyl carbon; can influence molecular conformation through steric effects.

Correlation of Molecular Architecture with Biological and Photophysical Responses

The specific arrangement of atoms in this compound and its analogues directly correlates with their biological activities and photophysical properties.

Biological Responses:

Benzophenone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comnih.govnih.gov The introduction of different substituents can modulate these activities. For example, the presence of a thiazole (B1198619) nucleus in benzophenone derivatives has been shown to result in potent anti-inflammatory effects. mdpi.com Similarly, nitrogen-containing benzophenone analogues have demonstrated potential as inhibitors of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Photophysical Responses:

The photophysical properties of benzophenones, such as their ability to absorb UV radiation and their behavior in excited states, are highly dependent on their molecular structure. researchgate.net These properties are crucial for their application as photoinitiators and in sunscreens. mdpi.comnih.gov

The introduction of substituents alters the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting the absorption and emission of light. acs.org For instance, electron-donating groups can enhance the light-absorbing ability of the benzophenone core. researchgate.net The photochemistry of benzophenones often involves the formation of triplet states upon UV irradiation. acs.org The nature of the lowest-lying triplet state (n,π* or π,π*) determines the subsequent photochemical reactions, such as photoreduction. acs.org

In some substituted benzophenones, the typical photoreduction pathway is bypassed due to alternative deactivation pathways. For example, certain cyclopropyl-substituted benzophenones undergo fragmentation of the cyclopropane (B1198618) ring from the triplet state, leading to an unreactive open triplet. acs.orgnih.gov The kinetics of photoreduction reactions of benzophenone derivatives show a clear dependence on the ring substituents, with the stability of the resulting ketyl radicals being a key factor. researchgate.net

Table 2: Correlation of Molecular Features with Potential Responses

Molecular FeaturePotential Biological ResponsePotential Photophysical Response
Cyano GroupPotential for hydrogen bonding with biological targets. rsc.orgCan act as an electron acceptor, influencing charge-transfer characteristics in the excited state. acs.org
Methoxy GroupCan improve metabolic stability and influence lipophilicity. nih.govActs as an electron-donating group, potentially red-shifting absorption spectra and influencing excited state properties. researchgate.net
Benzophenone CoreScaffold for various biological activities including anti-inflammatory and anticancer. mdpi.comnih.govnih.govStrong UV absorption; forms reactive triplet states upon irradiation. acs.orgdur.ac.uk

Rational Design Principles for Targeted Derivative Synthesis and Optimization

The insights gained from SAR studies provide a foundation for the rational design of new derivatives of this compound with optimized properties for specific applications.

For Enhanced Biological Activity:

Molecular Hybridization: Combining the benzophenone scaffold with other known pharmacophores can lead to hybrid molecules with enhanced potency. mdpi.com For instance, incorporating a thiazole or pyrazole (B372694) moiety could enhance anti-inflammatory or antimicrobial activity. mdpi.com

Bioisosteric Replacement: The cyano group can be replaced with other electron-withdrawing groups or hydrogen bond acceptors, such as a nitro group or a tetrazole, to explore different binding interactions with biological targets.

Positional Isomerism: Synthesizing and testing isomers with the cyano and methoxy groups at different positions on the benzophenone rings can help to identify the optimal substitution pattern for a desired biological effect.

For Tailored Photophysical Properties:

Tuning Donor-Acceptor Strength: Systematically varying the electron-donating and electron-withdrawing substituents can be used to fine-tune the absorption and emission wavelengths. For applications in thermally activated delayed fluorescence (TADF), a D-A-D (Donor-Acceptor-Donor) structure is often employed, where the benzophenone core can act as the acceptor. acs.org

Introducing Steric Hindrance: The introduction of bulky groups near the carbonyl moiety can influence the planarity of the molecule and the intersystem crossing rates, thereby affecting the photophysical pathways.

Synthesis of Rigid Analogues: Creating more rigid structures, for example by fusing rings, can reduce non-radiative decay pathways and potentially enhance fluorescence or phosphorescence quantum yields. acs.org

The synthesis of these rationally designed derivatives can be achieved through various established chemical reactions. Friedel-Crafts acylation is a traditional method for preparing benzophenones. tandfonline.comtandfonline.com Modern cross-coupling reactions, such as Suzuki-Miyaura or Negishi coupling, offer more versatile and controlled routes to unsymmetrically substituted benzophenones. vulcanchem.com

Advanced Research Applications and Biological Activities of 3 Cyano 2 Methoxybenzophenone Derivatives

Investigation of Anticancer Potential

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Derivatives of 3-Cyano-2'-methoxybenzophenone have emerged as a promising scaffold for the development of new therapeutics.

In Vitro Cytotoxicity and Antiproliferative Mechanisms

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various human cancer cell lines. For instance, a series of 3-cyanopyridine (B1664610) derivatives, which share a core structural motif, have been synthesized and evaluated for their anti-breast cancer activity. nih.gov Certain derivatives exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov Notably, compounds incorporating naphthyl and 3-pyridyl moieties demonstrated high cytotoxic activity, with IC50 values of 1.69 ± 0.07 µM and 2.13 ± 0.09 µM, respectively. nih.gov Another derivative with a 4-methoxyphenyl (B3050149) group also showed considerable antiproliferative effects. nih.gov

The cytotoxic potential of these compounds is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is a key mechanism for eliminating cancerous cells without causing inflammation. Research has shown that some of these derivatives can cause cell cycle arrest, preventing cancer cells from proliferating.

Table 1: In Vitro Cytotoxicity of Selected 3-Cyanopyridine Derivatives against MCF-7 Cells

Compound Substituent IC50 (µM)
8f Naphthyl 1.69 ± 0.07
10 3-Pyridyl 2.13 ± 0.09
8c 4-Methoxyphenyl 3.74 ± 0.15
7h 3-Pyridyl 1.89 ± 0.08
7g Thiophenyl 1.92 ± 0.08
9d 4-Chlorophenyl 2.05 ± 0.08
7a Phenyl 8.06 ± 0.33
7c 4-Methoxyphenyl 7.72 ± 1.69
9a Phenyl 9.10 ± 0.37
9b 3-Methoxyphenyl 8.79 ± 0.36

Data sourced from a study on the anti-breast cancer activity of novel 3-cyanopyridine derivatives. nih.gov

Molecular Targets and Signaling Pathway Modulation (e.g., phospho AKT, β-catenin)

The anticancer activity of this compound derivatives is often linked to their ability to modulate key signaling pathways involved in cancer progression. The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its hyperactivation is common in many cancers. nih.govstemcell.com Some benzophenone (B1666685) derivatives have been shown to inhibit this pathway, leading to a decrease in the phosphorylation of AKT (phospho AKT). nih.gov This inhibition can, in turn, down-regulate anti-apoptotic proteins and promote cancer cell death.

Another important signaling pathway in cancer is the Wnt/β-catenin pathway. nih.gov Aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it promotes the transcription of genes involved in cell proliferation and metastasis. nih.govcore.ac.uk Research suggests that in the presence of high nuclear β-catenin, the inhibition of the PI3K/AKT pathway can paradoxically promote metastasis. nih.gov This highlights the complex interplay between different signaling pathways and the importance of understanding a compound's full mechanism of action.

Inhibition of Metastasis-Related Gene Expression (e.g., MMP-9, VEGF)

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. nih.gov Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, play a crucial role in this process by degrading the extracellular matrix, which allows cancer cells to invade surrounding tissues. nih.govnih.gov Some derivatives of this compound have been investigated for their ability to inhibit the expression and activity of these metastasis-related genes. nih.gov By inhibiting MMPs, these compounds can potentially block a critical step in the metastatic cascade. plos.org

Vascular endothelial growth factor (VEGF) is another key player in metastasis, as it promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov Inhibition of VEGF signaling is a well-established anti-cancer strategy. Studies on related compounds have shown that inhibition of MMPs can lead to a reduction in VEGF secretion, suggesting a dual role in preventing metastasis. nih.govnih.gov

Identification of Specific Kinase Inhibitory Activities (e.g., PIM-1 kinase, Survivin protein)

Recent research has focused on identifying the specific molecular targets of this compound derivatives. PIM-1 kinase, a serine/threonine kinase, has been identified as a key target. nih.govisfcppharmaspire.com PIM-1 is involved in cell survival, proliferation, and drug resistance, making it an attractive target for cancer therapy. isfcppharmaspire.comnih.gov Several 3-cyanopyridine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase, with some compounds showing IC50 values in the sub-micromolar range. nih.gov For example, compounds 7h and 8f exhibited strong PIM-1 kinase inhibitory activity with IC50 values of 0.281 and 0.58 μM, respectively. nih.gov

Survivin is another important protein that is often overexpressed in cancer cells and is associated with resistance to apoptosis. nih.gov The PI3K/Akt pathway has been shown to regulate the expression of survivin. nih.gov By inhibiting this pathway, derivatives of this compound can lead to the downregulation of survivin, thereby sensitizing cancer cells to apoptosis-inducing agents. nih.gov

Exploration of Monoamine Oxidase (MAO) Inhibitory Activities

Monoamine oxidases (MAOs) are enzymes that are crucial for the metabolism of neurotransmitters like serotonin (B10506) and dopamine. nih.govnih.gov Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. nih.govacs.org Interestingly, some benzophenone and related heterocyclic derivatives have been found to exhibit MAO inhibitory activity. nih.govacs.orgmdpi.comresearchgate.net

Studies have shown that certain 3-phenylcoumarin (B1362560) derivatives, which have structural similarities to benzophenones, are potent and selective inhibitors of MAO-B. nih.gov One such compound, 6-chloro-3-(3'-methoxyphenyl)coumarin, was found to be a highly potent MAO-B inhibitor with an IC50 value of 0.001 μM. nih.gov The exploration of this compound derivatives as MAO inhibitors is an active area of research, with the potential to develop new therapeutic agents for neurological disorders.

Research into Ultraviolet (UV) Absorption Properties and Photoprotection Mechanisms

Benzophenone derivatives are widely known for their ability to absorb ultraviolet (UV) radiation, which is why they are commonly used as active ingredients in sunscreens. mdpi.comcore.ac.uknih.gov The benzophenone core structure is an effective chromophore for absorbing both UVA and UVB radiation. mdpi.com The mechanism of photoprotection involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then dissipated through non-radiative processes, preventing the harmful UV rays from reaching and damaging the skin.

The specific absorption spectrum of a benzophenone derivative can be tuned by modifying its substituents. researchgate.net For example, the presence of hydroxyl and methoxy (B1213986) groups can enhance the UV absorption properties. researchgate.net Research in this area focuses on developing new benzophenone derivatives with improved photostability and a broader spectrum of UV protection. mdpi.com While this compound itself is a subject of this research, other benzophenone derivatives like Benzophenone-3 (oxybenzone) are well-studied for their UV-filtering capabilities. nih.govresearchgate.net

Fundamental Mechanisms of UV Absorption and Energy Dissipation

Benzophenone derivatives absorb UV light, which excites the molecule to a higher energy state. epo.org This absorbed energy is then dissipated through various photophysical and photochemical pathways, preventing it from damaging other molecules or materials. epo.org The specific mechanisms can include:

Internal Conversion: The excited molecule can relax back to its ground state by converting the electronic energy into vibrational energy, which is then dissipated as heat.

Intersystem Crossing: The molecule can transition from an excited singlet state to an excited triplet state. This triplet state is typically longer-lived and can dissipate its energy through phosphorescence or by transferring it to other molecules. acs.org

Photochemical Reactions: In some cases, the absorbed energy can lead to reversible or irreversible chemical reactions within the molecule, such as isomerizations. mdpi.com

The efficiency of these energy dissipation pathways is crucial for the photostability of the compound.

Photostability and Degradation Pathways under UV Irradiation

The photostability of benzophenone derivatives is a critical factor for their application as UV filters. mdpi.com While some are highly stable, others can undergo photodegradation, leading to a loss of UV protection and the formation of potentially harmful byproducts. epo.orgresearchgate.net Studies have shown that the degradation of benzophenones can follow pseudo-first-order kinetics. nih.gov

The degradation pathways can be influenced by the surrounding environment. For instance, the presence of photosensitizers in natural waters can accelerate the photodecomposition of these compounds. nih.gov One identified degradation product of a benzophenone derivative under solar radiation is 2,4-dimethylanisole, which is formed through the loss of hydroxyl and benzoyl groups. uts.edu.au

Environmental Fate and Photo-Transformation Products

The widespread use of benzophenone derivatives in personal care products has led to their detection in various environmental compartments, including water and sediments. uts.edu.auulpgc.es Their environmental fate is largely governed by their photolytic behavior. nih.gov

Research has shown that the photostability of benzophenone UV filters can vary significantly in different types of water, such as distilled water, lake water, and seawater. nih.gov For example, the presence of substances in lake water can speed up their breakdown. nih.gov When exposed to natural sunlight, some benzophenone derivatives can transform into other compounds. nih.gov The persistence and transformation of these compounds in the environment are of interest due to the potential for bioaccumulation and unknown risks associated with their presence. uts.edu.auulpgc.es

Development of Fluorescent Materials and Optoelectronic Applications

The unique photophysical properties of benzophenone derivatives also make them attractive candidates for the development of advanced materials with applications in electronics and photonics.

Design and Synthesis of Fluorescent Scaffolds

Derivatives of 3-cyano-2-pyridone, which can be synthesized from precursors related to this compound, have been investigated as fluorescent scaffolds. researchgate.netmdpi.comsciforum.net The synthesis of these compounds can be achieved through various chemical reactions, including those involving cyanoacetamide derivatives. mdpi.comsciforum.net The resulting structures often exhibit strong fluorescence, with the emission properties being tunable by modifying the chemical substituents. researchgate.net The development of efficient synthetic protocols for these compounds is an active area of research. mdpi.comsciforum.netacs.org

Applications in Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

Benzophenone derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs). nih.gov They can act as host materials for phosphorescent emitters or as emitters themselves. nih.gov A particularly promising area of research is in the field of thermally activated delayed fluorescence (TADF). acs.orgnih.govnih.gov

TADF materials can convert non-emissive triplet excitons into emissive singlet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. nih.gov The benzophenone core, with its ability to facilitate intersystem crossing, is a key component in the design of some TADF emitters. acs.orgnih.gov The introduction of cyano groups can further enhance the performance of these materials by modifying their electronic properties and promoting the necessary energy level alignments for efficient TADF. nih.govnih.govthe-innovation.org Research in this area focuses on designing molecules with a small energy gap between the singlet and triplet states to enhance the reverse intersystem crossing rate. acs.org

Herbicidal and Plant Growth Regulatory Activities

While the primary research focus on this compound derivatives has been in materials science and photoprotection, the broader class of benzophenones and related compounds has been investigated for various biological activities. For instance, some coumarin-benzophenone conjugates have been synthesized and screened for anticancer properties. researchgate.net However, specific and detailed research on the herbicidal and plant growth regulatory activities of this compound itself is not extensively documented in the provided search results. Further investigation would be needed to determine if this specific compound or its close derivatives possess such properties.

Role in Combinatorial Chemistry and Medicinal Chemistry Libraries as Building Blocks

While specific data on this compound as a building block is not extensively documented, its constituent functional groups—the benzophenone core and the cyano group—are well-established as valuable scaffolds and synthons in medicinal and combinatorial chemistry. ekb.eg The benzophenone structure is a key component in the synthesis of 1,4-benzodiazepine (B1214927) libraries, which are of significant therapeutic interest. google.comacs.orgresearchgate.netpnas.org In solid-phase synthesis, 2-aminobenzophenones are crucial starting materials for creating large, diverse libraries of these compounds. researchgate.netpnas.org This methodology allows for the parallel synthesis of numerous derivatives, which can then be screened for biological activity, such as binding to cholecystokinin (B1591339) receptors. pnas.org

The cyano (-C≡N) group is a particularly versatile functional handle in the construction of compound libraries. rrpharmacology.ru It is a key precursor in the synthesis of various nitrogen-containing heterocycles, which are prominent in many biologically active compounds. ekb.egrrpharmacology.ru For instance, cyanopyridines are important intermediates in the pharmaceutical industry for synthesizing molecules like nicotinamide (B372718) and nicotinic acid. jocpr.com The cyano group's utility stems from its ability to undergo a variety of chemical transformations, allowing for the creation of diverse molecular structures from a common intermediate. This makes cyano-containing compounds like this compound potential candidates for use as building blocks in generating libraries of novel compounds for drug discovery.

Other Emerging Biological and Pharmacological Activities (e.g., antimicrobial, antidepressant, cardiotonic, anti-inflammatory, analgesic, anticonvulsant activities of related cyano-heterocycles)

The cyano group is a key pharmacophore in a wide array of heterocyclic compounds that exhibit significant biological activities. ekb.eg Derivatives of cyanopyridine, in particular, have been the focus of extensive research, demonstrating a broad spectrum of pharmacological effects. nih.govekb.eg

Antimicrobial Activity The search for new antimicrobial agents has led to the investigation of various cyano-containing heterocycles. derpharmachemica.com 2-Amino-3-cyanopyridine (B104079) derivatives have been synthesized and shown to possess a range of biological effects, including antimicrobial properties. bohrium.comrasayanjournal.co.in Studies have demonstrated that certain cyanopyridine derivatives exhibit moderate to high activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Salmonella typhi) bacteria, as well as some fungi. rasayanjournal.co.inresearchgate.netnih.gov The antimicrobial potential is often influenced by the specific substituents on the pyridine (B92270) ring. nih.gov For example, novel benzophenone-fused azetidinone derivatives have also been synthesized and shown good inhibition against tested bacterial and fungal strains. nih.gov Furthermore, quinoxaline (B1680401) 1,4-di-N-oxides containing a cyano group have been developed as potential antibacterial agents, including against Mycobacterium tuberculosis. mdpi.com

Antidepressant Activity Nitrogen-containing heterocycles with a cyano group have shown promise as potential antidepressants. nih.gov The cyano group has been identified as a significant substituent in derivatives of the selective serotonin reuptake inhibitor (SSRI) citalopram, contributing to its allosteric potency at the serotonin transporter (SERT). researchgate.net Similarly, the introduction of a nitrile substituent on the indole (B1671886) ring of certain compounds has been found to confer potent antidepressant activity. nih.gov Studies on benzo[b]thiophene derivatives have also identified compounds with a p-cyano group that exhibit high affinity for the 5-HT7 receptor and SERT, targets relevant to depression. scispace.com In vivo tests confirmed that these compounds possess antidepressant-like activity. scispace.comekb.eg

Cardiotonic Activity The 3-cyanopyridine scaffold is a core component of several compounds with significant cardiotonic activity. ekb.egbohrium.com One of the most well-known examples is Milrinone, a 3-cyano-2-pyridone derivative used in the treatment of congestive heart failure. ekb.egjocpr.com The pharmacological action of these compounds often involves the inhibition of phosphodiesterase-3 (PDE-3). ekb.eg Numerous other 3-cyanopyridine derivatives have been investigated and shown to have potent positive inotropic and vasodilatory effects, highlighting the importance of this structural motif for cardiovascular applications. jocpr.combohrium.com

Anti-inflammatory and Analgesic Activities Various heterocyclic systems incorporating a cyano group have been reported to possess anti-inflammatory and analgesic properties. ekb.egbohrium.comresearchgate.net Derivatives of 2-amino-3-cyanopyridine have been evaluated and found to exhibit significant anti-inflammatory and analgesic effects. researchgate.net Cyanothioacetamide is another key building block used to synthesize heterocyclic compounds, such as 1,4-dihydropyridines, that have demonstrated notable analgesic activity, in some cases superior to the reference drug ketorolac. rrpharmacology.rupleiades.onlineresearchgate.net Additionally, N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides were found to possess pronounced anti-inflammatory activity with low toxicity. researchgate.net The synthesis of various other heterocyclic systems, including pyrimidinones (B12756618) and oxazinones, has also yielded compounds with good anti-inflammatory activity. nih.govresearchgate.net

Anticonvulsant Activity The cyanopyridine framework is also associated with anticonvulsant properties. ekb.egnih.govresearchgate.net A number of cyanopyridine derivatives have been identified as active anticonvulsant agents. nih.govresearchgate.net Research into various heterocyclic scaffolds has shown that the inclusion of a cyano group can be a key feature for anticonvulsant effects. nih.gov For instance, novel benzopyrone derivatives have been synthesized and screened for their anticonvulsant profile, with some compounds showing 100% protection against chemically-induced seizures. bohrium.com The mechanism for some of these compounds may involve the modulation of GABA levels in the brain. bohrium.com

A summary of the biological activities of related cyano-heterocycles is presented in the table below.

Table 1: Summary of Biological Activities of Related Cyano-Heterocycles
Biological Activity Related Cyano-Heterocycle Class Key Findings References
Antimicrobial 2-Amino-3-cyanopyridines Active against Gram-positive and Gram-negative bacteria. bohrium.comrasayanjournal.co.in
Benzophenone-fused azetidinones Good inhibition against various bacterial and fungal strains. nih.gov
Quinoxaline 1,4-di-N-oxides Active against Mycobacterium tuberculosis. mdpi.com
Antidepressant Indole derivatives Nitrile substituent confers potent activity through SERT selectivity. nih.gov
Benzo[b]thiophene derivatives Dual affinity for 5-HT7 receptor and SERT, showing rapid antidepressant action. scispace.comekb.eg
Cardiotonic 3-Cyano-2-pyridones Includes Milrinone; acts via PDE-3 inhibition for congestive heart failure. ekb.egjocpr.com
Anti-inflammatory 2-Amino-3-cyanopyridines Derivatives show significant anti-inflammatory and analgesic effects. researchgate.net
Thiophene derivatives Pronounced anti-inflammatory activity with low toxicity. researchgate.net
Analgesic Cyanothioacetamide derivatives Derivatives show potent antinociceptive effects. pleiades.onlineresearchgate.net
Anticonvulsant Cyanopyridine derivatives Identified as a scaffold for active anticonvulsant agents. nih.govresearchgate.net

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Methodologies for Cyano-Methoxybenzophenones

The future synthesis of 3-Cyano-2'-methoxybenzophenone and its analogs is contingent on the development of environmentally benign and efficient chemical processes. Current synthetic routes often rely on traditional methods that may involve harsh conditions or the use of transition metals. Future research should prioritize "green chemistry" principles.

Key research objectives include:

Metal-Free Catalysis: Investigating metal-free reaction pathways to reduce the risk of heavy metal contamination in the final products and minimize environmental impact. mdpi.com

One-Pot Procedures: Designing multi-step syntheses that occur in a single reaction vessel to improve efficiency, reduce waste, and simplify operations. nih.gov

Flow Chemistry: Utilizing continuous flow processing, which offers enhanced safety, better reaction control, and easier scalability compared to batch processing. nih.gov

Alternative Solvents: Exploring the use of safer, renewable, and less toxic solvents to replace conventional organic solvents like DMSO. nih.govmdpi.com

Recent advancements in the synthesis of other cyano-substituted compounds, such as 3-cyano-2-pyridones and 3-cyanoindoles, have demonstrated the feasibility of metal-free and one-pot methodologies, providing a roadmap for their adaptation to cyano-methoxybenzophenone synthesis. mdpi.comnih.govrsc.org

Integration of Advanced Characterization Techniques for Real-Time Monitoring

A significant challenge in synthesizing complex molecules like this compound is understanding and controlling the reaction kinetics and intermediate formation. The integration of Process Analytical Technology (PAT) is crucial for real-time, in-situ monitoring of the synthetic process. nih.gov

Future research should focus on applying a suite of complementary analytical tools:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis), and Infrared (IR) spectroscopy can provide real-time quantitative data on the concentrations of reactants, intermediates, and products. nih.gov

Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) can be used for final analysis and to separate and identify trace impurities. nih.govnih.gov

Advanced Data Analysis: Developing sophisticated data processing models, including deep learning and partial least squares regression, is essential to interpret the complex data streams from multiple PAT tools and enable predictive control over the synthesis. nih.gov

The table below summarizes key characterization techniques and their potential applications in the synthesis of cyano-methoxybenzophenones.

TechniqueApplication in SynthesisInformation Provided
NMR Spectroscopy Real-time monitoring of reaction progressStructural information, quantification of components nih.gov
UV/Vis Spectroscopy In-line analysis of reactor outputConcentration of chromophoric species nih.gov
FT-IR Spectroscopy Confirmation of functional groups, monitoring hydrogenationPresence of specific bonds (e.g., C≡N, C=O) researchgate.net
Mass Spectrometry Molecular weight confirmation, impurity profilingStructure and molecular weight of the compound nih.govresearchgate.net
Powder X-ray Diffraction Analysis of final product crystallinityCrystalline structure of the solid material researchgate.net

Collaborative Experimental and Computational Approaches for Mechanistic Understanding and Predictive Modeling

A deep understanding of the reaction mechanisms governing the formation and properties of cyano-methoxybenzophenones is fundamental for optimizing their synthesis and predicting their behavior. A synergistic approach combining experimental studies with computational chemistry is a powerful strategy to achieve this. nih.govnih.govrsc.orgprinceton.edu

Key areas for this collaborative research include:

Reaction Pathway Elucidation: Using computational tools like Density Functional Theory (DFT) to model potential reaction pathways, transition states, and intermediates, which can then be validated experimentally. researchgate.net

Predictive Modeling of Properties: Employing molecular modeling to predict the structural, electronic, and spectral properties of novel cyano-methoxybenzophenone derivatives. researchgate.netufms.brscribd.com This can guide the design of new molecules with customized absorption wavelengths and intensities for specific applications. researchgate.netscribd.com

Machine Learning (ML) Applications: Utilizing ML algorithms to predict physicochemical properties, such as surface tension or odor character, based on molecular structure, accelerating the discovery of compounds with desired characteristics. plos.orgresearchgate.net

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Geometry optimization, electronic structure calculationUV absorption spectra, HOMO-LUMO energies, molecular orbitals researchgate.netscribd.com
Time-Dependent DFT (TD-DFT) Simulating UV/Vis and other spectraElectronic transitions, absorption maxima (λmax) researchgate.netaps.org
Quantitative Structure-Activity Relationship (QSAR) Modeling relationships between chemical structure and biological activityEndocrine effects, inhibitory potency researchgate.netpatsnap.com
Molecular Docking Simulating the interaction between a molecule and a biological targetBinding modes, interaction energies with proteins researchgate.net
Machine Learning (e.g., XGBoost) Predictive modeling from large datasetsPhysicochemical properties (e.g., surface tension) researchgate.net

Elucidation of Novel Biological Mechanisms and Targets for Therapeutic Development

The benzophenone (B1666685) scaffold is present in numerous biologically active compounds, and the addition of cyano and methoxy (B1213986) groups can significantly alter a molecule's interaction with biological systems. A critical area of future research is to systematically investigate the biological activity of this compound and its analogs.

Research should focus on:

Identifying Biological Targets: Screening these compounds against various biological targets, such as enzymes and receptors, to identify potential therapeutic applications. Benzophenone derivatives have been shown to interact with targets like 17β-hydroxysteroid dehydrogenase 1, a key enzyme in estrogen activation. researchgate.net

Understanding Structure-Activity Relationships (SAR): Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity, potency, and selectivity. patsnap.com Studies on other benzophenones show that substitutions on the benzene (B151609) rings are key to their inhibitory effectiveness. researchgate.net

Investigating Endocrine Disruption Potential: Given that some benzophenone derivatives are known endocrine disruptors, it is crucial to evaluate the potential for cyano-methoxybenzophenones to interfere with hormonal pathways. researchgate.netsafecosmetics.orgnih.gov

Comprehensive Environmental Impact and Safety Assessment Studies

As with any novel chemical compound, a thorough assessment of the environmental fate and potential toxicity of this compound is imperative before any large-scale application. Benzophenones are recognized as emerging environmental contaminants due to their widespread use as UV filters in personal care products. nih.govsci-hub.se They have been detected in water, soil, and human fluids, and have been linked to adverse effects in aquatic organisms. nih.govsci-hub.seresearchgate.net

Future research must include:

Environmental Fate Studies: Investigating the persistence, bioaccumulation, and degradation pathways of cyano-methoxybenzophenones in various environmental compartments (water, soil, sediment). nih.govresearchgate.net

Ecotoxicity Assessment: Evaluating the potential toxic effects on a range of organisms representing different trophic levels, from algae to fish. safecosmetics.orgnih.gov

Human Health Risk Assessment: Although specific adverse effect profiles are outside this scope, research into the potential for skin irritation, photosensitivity, and other toxicities is a necessary component of a comprehensive safety assessment. nih.gov Epidemiological studies have associated other benzophenones with various health concerns, highlighting the need for proactive evaluation. nih.gov

Expansion into Next-Generation Materials Science and Optoelectronics

The inherent UV-absorbing properties of the benzophenone core structure suggest that cyano-methoxybenzophenones could be valuable in materials science and optoelectronics. researchgate.netresearchgate.net The electronic properties can be tuned by modifying the substituents on the aromatic rings. researchgate.netufms.br

Emerging research directions include:

Advanced UV Stabilizers: Developing cyano-methoxybenzophenones as highly efficient UV stabilizers for polymers, plastics, and coatings to prevent photodegradation. researchgate.net

Organic Electronics: Exploring their potential as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other optoelectronic devices, where their electronic and absorption properties could be advantageous.

Photochemical Applications: Investigating their use as photoinitiators or photosensitizers in various chemical processes due to their ability to absorb UV radiation. researchgate.net

High-Throughput Screening and Lead Optimization in Drug Discovery Platforms

Should initial studies reveal promising biological activity, this compound and its derivatives could become candidates for drug discovery programs. This would necessitate the use of modern, highly efficient discovery platforms.

The key stages involve:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets to identify initial "hits." nih.govnih.govdrugtargetreview.com This automated process can screen thousands of compounds per day, dramatically accelerating the initial phase of discovery. nih.govjapsonline.com

Lead Optimization: Once hits are identified, the lead optimization phase begins. danaher.combiobide.com This iterative process involves synthesizing and testing analogs of the lead compound to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) properties. patsnap.comdanaher.com Computational methods like QSAR and molecular docking are integral to this stage. patsnap.comdanaher.com The ultimate goal is to refine a lead compound into a preclinical candidate with a desirable efficacy and safety profile. patsnap.combiobide.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyano-2'-methoxybenzophenone, and how can reaction yields be maximized?

  • Methodological Answer : Begin with Friedel-Crafts acylation or Ullmann coupling to introduce the benzophenone backbone. Incorporate cyano groups via nucleophilic substitution using KCN/CuCN under reflux conditions. Optimize methoxy group placement using methoxylation with dimethyl sulfate in alkaline media. Monitor reaction progress via HPLC or GC-MS to identify intermediates. For yield improvement, adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd/C for cross-coupling reactions). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to verify methoxy (-OCH₃) and cyano (-CN) group positions. Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). Use FT-IR to confirm C≡N stretching (~2200 cm⁻¹) and carbonyl (C=O) absorption (~1680 cm⁻¹). Validate molecular weight via HRMS (ESI+ mode). Cross-reference with crystallographic data from analogous compounds (e.g., substituted benzophenones in PubChem) to resolve ambiguities .

Q. What are the critical purity assessment protocols for this compound?

  • Methodological Answer : Employ HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.1%. Use TLC (silica GF254, UV visualization) for rapid purity checks. Quantify residual solvents (e.g., DMF, THF) via GC-MS headspace analysis. For elemental composition, perform CHNS-O analysis to verify C, H, N, and O percentages against theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during the synthesis of this compound derivatives?

  • Methodological Answer : When unexpected products arise (e.g., para-substitution instead of ortho), conduct kinetic vs. thermodynamic control experiments by varying temperature and reaction time. Use DFT-based computational modeling to predict substituent effects on transition states. Characterize byproducts via LC-MS/MS and compare with mechanistic pathways proposed in studies of analogous benzophenone derivatives .

Q. What strategies are effective for studying the compound’s potential as a pharmaceutical intermediate?

  • Methodological Answer : Screen for bioactivity using in vitro assays (e.g., kinase inhibition, antimicrobial susceptibility). Modify the cyano group to amides or carboxylic acids via hydrolysis to enhance solubility. Assess pharmacokinetics (e.g., LogP via shake-flask method, metabolic stability in liver microsomes). Collaborate with crystallography groups to resolve protein-ligand structures if target engagement is observed .

Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer : Perform batch-to-batch NMR spiking experiments by adding authentic reference material to suspect samples. Use 2D NMR (COSY, HSQC) to assign overlapping signals. If crystallinity permits, obtain single-crystal X-ray diffraction data to unambiguously confirm structure. Cross-validate with Raman spectroscopy to detect polymorphic variations .

Q. What unexplored research applications exist for this compound?

  • Methodological Answer : Explore its use as a ligand in transition-metal catalysis (e.g., Pd-mediated cross-couplings) by coordinating via the cyano group. Investigate photophysical properties (e.g., fluorescence quantum yield) for OLED applications. Leverage patent databases to identify novel industrial or medicinal uses disclosed in recent filings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.